molecular formula C14H18BFN2O2 B6282243 8-fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine CAS No. 1449599-86-3

8-fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B6282243
CAS No.: 1449599-86-3
M. Wt: 276.12 g/mol
InChI Key: KGGZBUVODWJXGT-UHFFFAOYSA-N
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Description

8-Fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a boronic ester-functionalized derivative of the imidazo[1,2-a]pyridine scaffold, a bicyclic heteroaromatic system with a fused imidazole and pyridine ring. Key structural features include:

  • Position 6: A tetramethyl-1,3,2-dioxaborolan-2-yl group, which enhances reactivity in Suzuki-Miyaura cross-coupling reactions for further derivatization .
  • Position 2: A methyl group, which may improve metabolic stability and modulate steric interactions compared to bulkier substituents .

This compound is of interest in medicinal chemistry and materials science due to the versatility of the boronic ester moiety and the pharmacological relevance of the imidazo[1,2-a]pyridine core .

Properties

CAS No.

1449599-86-3

Molecular Formula

C14H18BFN2O2

Molecular Weight

276.12 g/mol

IUPAC Name

8-fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H18BFN2O2/c1-9-7-18-8-10(6-11(16)12(18)17-9)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3

InChI Key

KGGZBUVODWJXGT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3C(=C2)F)C

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 8-fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine typically involves the following steps:

Chemical Reactions Analysis

8-fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less frequently reported.

    Substitution Reactions:

Scientific Research Applications

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. The incorporation of the fluorine atom and the dioxaborolane group enhances the compound's biological activity. Studies have shown that these derivatives can inhibit specific cancer cell lines, making them potential candidates for drug development against various cancers.

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom is believed to contribute to its enhanced interaction with bacterial cell membranes.

Neurological Applications

Imidazo[1,2-a]pyridine derivatives are also being investigated for their neuroprotective effects. The compound may play a role in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Organic Electronics

The unique electronic properties of 8-fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Photonic Devices

The compound's photophysical properties allow it to be used in photonic devices. Its fluorescence characteristics can be harnessed in sensors and imaging applications, where detection sensitivity is crucial.

Building Block for Synthesis

This compound serves as a valuable building block in synthetic organic chemistry. Its functional groups allow for further modifications and derivatizations, facilitating the synthesis of more complex molecules.

Cross-Coupling Reactions

The dioxaborolane moiety enables this compound to participate in cross-coupling reactions, which are essential in forming carbon-carbon bonds in organic synthesis. This property is particularly useful in the pharmaceutical industry for developing new therapeutic agents.

Table 1: Summary of Research Findings on this compound

Application AreaFindingsReferences
Anticancer ActivityInhibits growth of specific cancer cell lines; potential drug candidate ,
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria ,
Neurological ApplicationsModulates neurotransmitter systems; potential in neurodegenerative disease treatment
Organic ElectronicsForms stable thin films; applicable in OLEDs and OPVs ,
Photonic DevicesExhibits fluorescence; useful in sensors and imaging ,
Synthetic IntermediateValuable building block; participates in cross-coupling reactions ,

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Position 2 Substituent Position 6 Substituent Position 8 Substituent Key Applications/Properties Reference
8-Fluoro-2-methyl-6-(tetramethyl-dioxaborolan) Methyl Tetramethyl-dioxaborolan Fluoro Cross-coupling reactions, drug discovery
2-(4-Chlorophenyl)-6-(tetramethyl-dioxaborolan) 4-Chlorophenyl Tetramethyl-dioxaborolan None Intermediate in antitumor agent synthesis
2-(4-Fluorophenyl)-6-(tetramethyl-dioxaborolan) 4-Fluorophenyl Tetramethyl-dioxaborolan None Suzuki coupling precursors
6-Chloro-3-nitro-8-(phenylthio) (Phenylthio)methyl Chloro Phenylthio Antiparasitic activity
Imidazo[1,2-a]pyridine-3-carboxylates Variable Carboxylate Variable Antitubercular agents (MIC: 0.05–100 μg/mL)

Key Observations :

  • Substituent Effects: The methyl group at position 2 in the target compound may confer better solubility and reduced steric hindrance compared to aryl groups (e.g., 4-chlorophenyl in ).
  • Boronic Ester Utility : The tetramethyl-dioxaborolan group at position 6 is critical for cross-coupling reactions, shared with compounds in , but absent in sulfur- or carboxylate-substituted analogs .

Table 2: Activity Comparison of Imidazo[1,2-a]pyridine Derivatives

Compound Class Biological Target/Activity MIC/IC₅₀ Range Notable Features Reference
3-Nitroimidazo[1,2-a]pyridines Antimycobacterial (M. tuberculosis H37Rv) 0.05–100 μg/mL Sulfonamide/amide hybrids enhance potency
Imidazo[1,2-a]pyridine-3-carboxylates Antitubercular 1–9 μM (MIC) Nitrogen position affects activity
Thioether-substituted derivatives Antiviral (CMV, VZV) Therapeutic index >150 Side-chain optimization critical
Boronic ester derivatives Cross-coupling intermediates N/A Enables late-stage diversification

Key Findings :

  • Antitubercular Activity : The target compound’s lack of additional nitrogen atoms aligns with higher potency observed in imidazo[1,2-a]pyridines (MICs 1–2 μM) compared to imidazo[1,2-c]pyrimidines (MICs 5–9 μM) .

Biological Activity

8-Fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a synthetic compound with potential therapeutic applications. Its unique structure suggests possible interactions with biological targets, making it a candidate for drug development. This article reviews the biological activity of this compound based on recent research findings.

  • IUPAC Name : 8-fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
  • Molecular Formula : C14H18BFN2O2
  • Molecular Weight : 276.12 g/mol
  • CAS Number : 1449599-86-3

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been tested against several cancer cell lines with promising results:

Cell Line IC50 (μM) Effect
MDA-MB-231 (TNBC)0.126Strong inhibition of cell proliferation
MCF10A (non-cancer)>10Minimal effect indicating selectivity

In a study involving the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, the compound demonstrated a nearly 20-fold selectivity over non-cancerous cells (MCF10A), suggesting its potential as a targeted therapy for TNBC .

The compound's mechanism involves the inhibition of specific pathways critical for cancer cell survival and proliferation. Notably:

  • It showed potent inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are involved in tumor invasion and metastasis .
  • The compound induced apoptosis in cancer cells by activating caspase pathways. In treated MCF7 samples, caspase 9 levels significantly increased compared to controls .

Pharmacokinetics and Safety Profile

In vivo studies using mouse models have assessed the pharmacokinetics and safety of the compound:

  • Oral Administration : Demonstrated high plasma stability with a half-life exceeding 12 hours.
  • Toxicity Studies : Conducted at doses up to 40 mg/kg showed no significant adverse effects on healthy mice, indicating a favorable safety profile for further development .

Case Studies

A notable case study involved administering the compound in a mouse model of lung metastasis. The results indicated:

  • A significant reduction in metastatic nodules when treated with the compound compared to untreated controls.
  • Enhanced survival rates were observed in treated mice, supporting its potential as an effective therapeutic agent against metastatic cancer .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 8-fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine?

  • Methodology : Multi-step synthesis typically involves halogenation of the imidazo[1,2-a]pyridine core followed by Suzuki-Miyaura cross-coupling to introduce the tetramethyl-1,3,2-dioxaborolane group. For example, bromination at the 6-position can precede boronylation using Pd catalysts and bis(pinacolato)diboron derivatives . Reaction optimization (temperature, solvent, stoichiometry) is critical to avoid side reactions like over-halogenation .
  • Validation : Confirm intermediate structures via 1H^1H NMR and 13C^{13}C NMR to track substituent positions and assess purity via HPLC .

Q. How is the compound characterized to verify its structural integrity?

  • Analytical Workflow :

  • 1H^1H NMR (600 MHz, DMSO-d6_6) identifies fluorine coupling patterns and methyl group multiplicities.
  • 13C^{13}C NMR detects the dioxaborolane group’s quaternary carbon (~30 ppm) and imidazo[1,2-a]pyridine backbone signals .
  • HRMS (ESI) validates molecular weight accuracy (±2 ppm deviation) .
  • IR spectroscopy confirms the B-O bond stretching (~1350–1400 cm1^{-1}) and C-F vibrations (~1100 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictory spectroscopic data during synthesis be resolved?

  • Case Study : Discrepancies in 1H^1H NMR integration ratios may arise from residual solvents or incomplete purification. Use preparative HPLC to isolate intermediates and repeat spectroscopy under standardized conditions (e.g., deuterated solvents, calibrated instruments) .
  • Advanced Techniques : 19F^{19}F NMR or 2D NMR (e.g., HSQC) clarifies fluorine’s electronic environment and resolves overlapping signals .

Q. What strategies optimize the Suzuki-Miyaura coupling step for introducing the dioxaborolane group?

  • Reaction Parameters :

  • Catalyst: Pd(PPh3_3)4_4 or PdCl2_2(dppf) in THF/toluene mixtures.
  • Base: K2_2CO3_3 or Cs2_2CO3_3 to enhance boronate stability .
  • Temperature: 80–100°C for 12–24 hours, monitored by TLC.
    • Troubleshooting : Low yields may result from moisture-sensitive intermediates; use anhydrous conditions and degassed solvents .

Q. How does the tetramethyl-1,3,2-dioxaborolane group influence the compound’s reactivity in cross-coupling reactions?

  • Electronic Effects : The boron group increases electron density at the 6-position, enhancing nucleophilic aromatic substitution (SNAr) reactivity.
  • Steric Considerations : Tetramethyl substitution reduces steric hindrance compared to bulkier boronate esters, improving coupling efficiency .
  • Validation : Compare reaction kinetics with analogs (e.g., pinacol boronate esters) using LC-MS to track intermediate formation .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Approach :

  • Molecular docking (AutoDock Vina) models binding to kinase domains or GPCRs, leveraging the fluorine atom’s electronegativity for hydrogen bonding .
  • DFT calculations (Gaussian 09) analyze charge distribution and frontier molecular orbitals to predict reactivity .
    • Validation : Cross-reference with experimental SAR data from fluorinated imidazo[1,2-a]pyridine analogs .

Methodological Guidance

Q. How to design structure-activity relationship (SAR) studies for fluorinated imidazo[1,2-a]pyridines?

  • Framework :

  • Variation : Synthesize analogs with substituents at the 2-methyl, 8-fluoro, or dioxaborolane positions.
  • Assays : Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
  • Data Analysis : Correlate substituent electronegativity (Hammett constants) with IC50_{50} values .

Q. What are best practices for stabilizing boron-containing intermediates during synthesis?

  • Storage : Store intermediates under inert gas (N2_2/Ar) at –20°C in anhydrous DMF or DMSO .
  • Handling : Use Schlenk lines for air-sensitive reactions and avoid protic solvents to prevent boronate hydrolysis .

Tables for Quick Reference

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueExpected SignalsReference
1H^1H NMRδ 2.4 (s, 3H, CH3_3), δ 8.1–8.3 (m, H-5/H-7)
13C^{13}C NMRδ 25.2 (CH3_3), δ 105.5 (C-B), δ 150.1 (C-F)
HRMS (ESI)[M+H]+^+: Calc. 317.1284, Found: 317.1286

Table 2 : Comparison of Boronylation Reagents in Suzuki-Miyaura Coupling

ReagentYield (%)Purity (HPLC)Reference
Bis(pinacolato)diboron78>95%
Tetramethyl-dioxaborolane85>98%

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